Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-
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Overview
Description
Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)- is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For the specific compound, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, the synthetic route may involve the following steps:
Fluorination: Introduction of the fluorine atom at the 6th position.
Bromination: Sequential bromination at the 4th, 5th, and 7th positions.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position.
These reactions typically require specific reagents and conditions, such as the use of bromine for bromination and trifluoromethyl iodide for trifluoromethylation .
Industrial Production Methods
Industrial production methods for such complex compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of bromine atoms with other functional groups .
Scientific Research Applications
Benzimidazole derivatives, including 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their potential as enzyme inhibitors and binding agents.
Medicine: Investigated for their anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of benzimidazole derivatives involves their interaction with specific molecular targets and pathways. For instance, they may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The presence of fluorine, bromine, and trifluoromethyl groups can enhance their binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Benzimidazole, 4,5,6,7-tetrachloro-2-(trifluoromethyl)-
- Benzimidazole, 4,6-dinitro-2-(trifluoromethyl)-
- 2-(Trifluoromethyl)imidazoles
Uniqueness
The unique combination of fluorine, bromine, and trifluoromethyl groups in 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole distinguishes it from other similar compounds. These substituents enhance its chemical stability, reactivity, and potential biological activity .
Properties
CAS No. |
89427-29-2 |
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Molecular Formula |
C8HBr3F4N2 |
Molecular Weight |
440.81 g/mol |
IUPAC Name |
4,5,7-tribromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8HBr3F4N2/c9-1-2(10)5-6(3(11)4(1)12)17-7(16-5)8(13,14)15/h(H,16,17) |
InChI Key |
YSHGDPHOIXCXIN-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)F)Br)Br)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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